molecular formula C38H20N6O8 B11688514 5-Nitro-2-(4-{6-[4-(5-nitro-1,3-dioxoisoindol-2-YL)phenyl]-2-phenylpyrimidin-4-YL}phenyl)isoindole-1,3-dione

5-Nitro-2-(4-{6-[4-(5-nitro-1,3-dioxoisoindol-2-YL)phenyl]-2-phenylpyrimidin-4-YL}phenyl)isoindole-1,3-dione

Cat. No.: B11688514
M. Wt: 688.6 g/mol
InChI Key: UAWNQROFPXRCAE-UHFFFAOYSA-N
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Description

5-NITRO-2-(4-{6-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-PHENYLPYRIMIDIN-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes multiple nitro groups and isoindole moieties

Preparation Methods

The synthesis of 5-NITRO-2-(4-{6-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-PHENYLPYRIMIDIN-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves multiple steps, typically starting with the preparation of the isoindole and pyrimidine intermediates. These intermediates are then subjected to nitration reactions to introduce the nitro groups. The reaction conditions often require careful control of temperature and the use of strong acids such as nitric acid and sulfuric acid .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

5-NITRO-2-(4-{6-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-PHENYLPYRIMIDIN-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-NITRO-2-(4-{6-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-PHENYLPYRIMIDIN-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the activity of these targets. The compound’s structure allows it to fit into specific binding sites, modulating the activity of proteins and other biomolecules .

Comparison with Similar Compounds

Compared to other similar compounds, 5-NITRO-2-(4-{6-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENYL]-2-PHENYLPYRIMIDIN-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its multiple nitro groups and complex structure. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and properties.

Properties

Molecular Formula

C38H20N6O8

Molecular Weight

688.6 g/mol

IUPAC Name

5-nitro-2-[4-[6-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]-2-phenylpyrimidin-4-yl]phenyl]isoindole-1,3-dione

InChI

InChI=1S/C38H20N6O8/c45-35-28-16-14-26(43(49)50)18-30(28)37(47)41(35)24-10-6-21(7-11-24)32-20-33(40-34(39-32)23-4-2-1-3-5-23)22-8-12-25(13-9-22)42-36(46)29-17-15-27(44(51)52)19-31(29)38(42)48/h1-20H

InChI Key

UAWNQROFPXRCAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)N7C(=O)C8=C(C7=O)C=C(C=C8)[N+](=O)[O-]

Origin of Product

United States

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